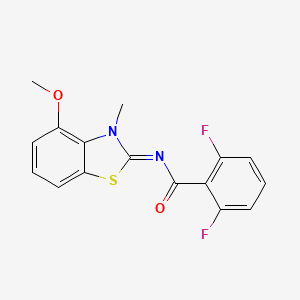

2,6-二氟-N-(4-甲氧基-3-甲基-1,3-苯并噻唑-2-亚甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2,6-difluoro-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide” is a chemical compound with a molecular weight of 269.17 . It is stored at ambient temperature and is in the form of a liquid-oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8F5NO2/c1-16(18-2)9(17)8-6(11)3-5(4-7(8)12)10(13,14)15/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure.Physical And Chemical Properties Analysis

The compound is stored at ambient temperature and is in the form of a liquid-oil . Its molecular weight is 269.17 .科学研究应用

合成和显像剂

- 癌症的 PET 成像:Wang 等人(2013 年)的一项研究讨论了合成一种与 2,6-二氟-N-(4-甲氧基-3-甲基-1,3-苯并噻唑-2-亚甲基)苯甲酰胺相关的化合物,该化合物可能用作 PET 显像剂,用于检测癌症中的 B-Raf(V600E) (Wang 等人,2013)。

合成和机理

新型化合物的合成:Cui 等人(2023 年)的研究探索了通过铑(III)催化的烯基化过程合成苯甲酰胺,包括与本化合物相关的化合物。该方法为创建二氟化化合物提供了新的机会(Cui 等人,2023)。

抗菌活性:Badne 等人(2011 年)的一项研究重点是使用 2-氨基-6-甲氧基苯并噻唑合成新化合物并分析它们的抗菌活性。这项研究突出了苯并噻唑衍生物在创建有效抗菌剂方面的潜力(Badne 等人,2011)。

在医学研究中的应用

- 用于阿尔茨海默病的组蛋白脱乙酰基酶抑制剂:Lee 等人(2018 年)报道了化合物的开发,包括苯甲酰胺的衍生物,作为组蛋白脱乙酰基酶 6 的选择性抑制剂,显示出治疗阿尔茨海默病的潜力(Lee 等人,2018)。

材料科学与工程

- 缓蚀剂:Hu 等人(2016 年)合成了苯并噻唑衍生物,以研究它们作为酸性环境中钢的缓蚀剂的有效性,展示了它们在材料保存方面的潜力(Hu 等人,2016)。

安全和危害

The compound has several hazard statements: H302+H312+H332;H315;H319;H335. This means it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing its vapors, avoiding contact with skin and eyes, and using personal protective equipment .

作用机制

Target of Action

The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it reduces the production of thromboxane, prostaglandins, and prostacyclin, which are key mediators of inflammation . This can lead to downstream effects such as reduced inflammation and pain.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are well-absorbed .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the production of inflammatory mediators, leading to a decrease in inflammation and pain . This can have therapeutic effects in conditions characterized by inflammation and pain.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other molecules can affect the compound’s ability to bind to its target. Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy .

属性

IUPAC Name |

2,6-difluoro-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2O2S/c1-20-14-11(22-2)7-4-8-12(14)23-16(20)19-15(21)13-9(17)5-3-6-10(13)18/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAVUCFIAJZYPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2SC1=NC(=O)C3=C(C=CC=C3F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2940795.png)

![(E)-3-[4-Methyl-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B2940804.png)

![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}aniline](/img/structure/B2940806.png)

![N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2940807.png)

![Tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2940810.png)

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2940812.png)

![3-[5-(diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2940814.png)